- Trichloromethyl chloroformate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

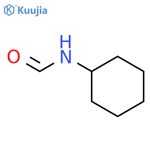

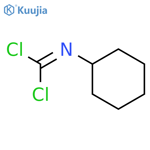

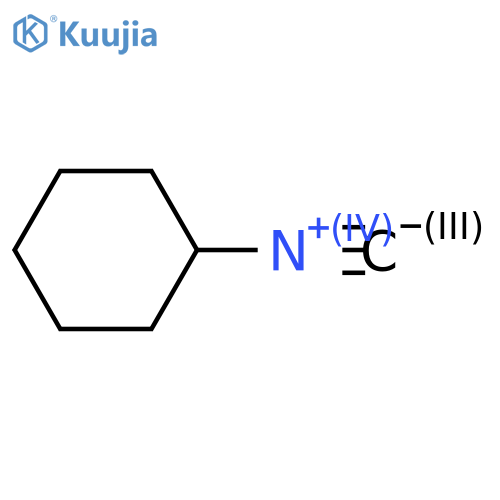

CYCLOHEXYL ISOCYANIDE structure

상품 이름:CYCLOHEXYL ISOCYANIDE

CYCLOHEXYL ISOCYANIDE 화학적 및 물리적 성질

이름 및 식별자

-

- CYCLOHEXYL ISOCYANIDE

- Cyclohexane, isocyano-

- Cyclohexaneisonitrile

- BIO-FARMA BF001328

- ISOCYANOCYCLOHEXANE

- HANSA ISN-0519

- CYCLOHEXYL ISONITRILE

- Cyclohexyl #niso-cyanide

- Cyclohexyl isocyanide (6CI, 7CI, 8CI)

- Isocyanocyclohexane (ACI)

- 1-Cyclohexyl isonitrile

- MFCD00003839

- EN300-254313

- SCHEMBL243870

- 3-Isocyano-cyclohexane

- Isocyano-cyclohexane

- AKOS001476742

- Q27102739

- D89407

- GEO-00871

- CYI

- A904753

- NSC-60128

- NSC60128

- N-Cyclohexylisocyanide

- EINECS 213-238-7

- LS-13296

- (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid

- NS00039528

- XYZMOVWWVXBHDP-UHFFFAOYSA-N

- NSC 60128

- cyclohexylisonitrile

- CYCLOHEXYL-ISOCYANIDE

- 931-53-3

- CHEBI:17966

- Cyclohexylisocyanide

- InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H

- DTXSID90239266

- N7L87QP9YG

- FT-0633127

- CS-W004145

- STK893682

- DB-057375

- SY040862

- BBL020976

-

- MDL: MFCD00003839

- 인치: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2

- InChIKey: XYZMOVWWVXBHDP-UHFFFAOYSA-N

- 미소: [C-]#[N+]C1CCCCC1

계산된 속성

- 정밀분자량: 109.089149g/mol

- 표면전하: 0

- XLogP3: 1.7

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 회전 가능한 화학 키 수량: 0

- 동위원소 질량: 109.089149g/mol

- 단일 동위원소 질량: 109.089149g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 4.4Ų

- 중원자 수량: 8

- 복잡도: 103

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.878 g/mL at 25 °C(lit.)

- 융해점: 6.45°C

- 비등점: 78°C/27mmHg(lit.)

- 플래시 포인트: 화씨 온도: 170.6°f

섭씨: 77 ° c - 굴절률: n20/D 1.45(lit.)

- 안정성: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.

- PSA: 0.00000

- LogP: 1.46910

- 용해성: 미확정

CYCLOHEXYL ISOCYANIDE 보안 정보

-

기호:

- 제시어:위험했어

- 피해 선언: H227-H301+H311+H331-H315-H319

- 경고성 성명: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501

- 위험물 운송번호:UN 2810 6.1/PG 2

- WGK 독일:3

- 위험 범주 코드: 23/24/25

- 보안 지침: S36/37

- 포카표 F사이즈:10-13-21

-

위험물 표지:

- 위험 등급:6.1

- 저장 조건:2-8°C

- 패키지 그룹:III

- 위험 용어:R20/21/22

CYCLOHEXYL ISOCYANIDE 세관 데이터

- 세관 번호:2926909090

- 세관 데이터:

?? ?? ??:

2926909090개요:

2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

CYCLOHEXYL ISOCYANIDE 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1438-5g |

CYCLOHEXYL ISOCYANIDE |

931-53-3 | 98.0%(GC) | 5g |

¥1185.0 | 2022-06-10 | |

| Enamine | EN300-254313-2.5g |

isocyanocyclohexane |

931-53-3 | 95% | 2.5g |

$61.0 | 2024-06-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838707-1g |

Cyclohexyl Isocyanide |

931-53-3 | ≥98%(GC) | 1g |

¥140.00 | 2022-09-02 | |

| TRC | C992355-2.5g |

Cyclohexyl Isocyanide |

931-53-3 | 2.5g |

$ 155.00 | 2022-06-06 | ||

| Enamine | EN300-254313-0.1g |

isocyanocyclohexane |

931-53-3 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-254313-25.0g |

isocyanocyclohexane |

931-53-3 | 95% | 25.0g |

$425.0 | 2024-06-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1438-5g |

Cyclohexyl Isocyanide |

931-53-3 | >98.0%(GC) | 5g |

¥1185.00 | 2024-04-15 | |

| Enamine | EN300-254313-0.05g |

isocyanocyclohexane |

931-53-3 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-254313-100.0g |

isocyanocyclohexane |

931-53-3 | 95% | 100.0g |

$1471.0 | 2024-06-19 | |

| Enamine | EN300-254313-5.0g |

isocyanocyclohexane |

931-53-3 | 95% | 5.0g |

$101.0 | 2024-06-19 |

CYCLOHEXYL ISOCYANIDE 합성 방법

합성회로 1

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: Tosyl chloride , Pyridine Solvents: Dimethyl carbonate ; cooled; 18 h, rt; rt → 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt

참조

- A more sustainable and highly practicable synthesis of aliphatic isocyanides, Green Chemistry, 2020, 22(3), 933-941

합성회로 4

합성회로 5

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) , Potassium carbonate , Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ; 2 d, 80 °C

1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C

1.3 Solvents: Toluene ; 45 min, 140 °C

1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C

1.3 Solvents: Toluene ; 45 min, 140 °C

참조

- A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reaction, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether

참조

- Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimides, Chemische Berichte, 1966, 99(10), 3163-72

합성회로 10

반응 조건

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 30 - 40 min, cooled; 20 - 30 min, reflux

1.2 Reagents: Water ; 0 - 5 °C

1.2 Reagents: Water ; 0 - 5 °C

참조

- Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reaction, Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 0 °C; overnight, 0 °C → reflux

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

참조

- Highly Stereoselective Ugi/Pictet-Spengler Sequence, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

합성회로 14

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Triethylamine ; 4 h, 80 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C

참조

- An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkit, Green Chemistry, 2017, 19(1), 249-258

합성회로 17

합성회로 18

합성회로 19

합성회로 20

CYCLOHEXYL ISOCYANIDE Raw materials

- Carbonimidic dichloride, cyclohexyl-

- Methanethioamide, N-cyclohexyl-

- Ethyl formate

- N-Cyclohexylformamide

- isothiocyanatocyclohexane

CYCLOHEXYL ISOCYANIDE Preparation Products

CYCLOHEXYL ISOCYANIDE 관련 문헌

-

Victor A. Jaffett,Alok Nerurkar,Xufeng Cao,Ilia A. Guzei,Jennifer E. Golden Org. Biomol. Chem. 2019 17 3118

-

2. Synthesis of imidazolocoumarins by the amide-directed oxidative cyclisation of enol-Ugi derivativesJosé Luis Ramiro,Ana G. Neo,Carlos F. Marcos Org. Biomol. Chem. 2022 20 5293

-

Yuanqing Wei,Xiaoxi Zhou,Guangning Hong,Zhixin Chen,Hong Zhang,Haiping Xia Org. Chem. Front. 2015 2 560

-

Ming Li,Bin Qiu,Xiang-Jing Kong,Li-Rong Wen Org. Chem. Front. 2015 2 1326

-

Ahmed Al Otaibi,Fiona M. Deane,Cecilia C. Russell,Lacey Hizartzidis,Siobhann N. McCluskey,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2019 9 7652

931-53-3 (CYCLOHEXYL ISOCYANIDE) 관련 제품

- 108-09-8(1,3-Dimethylbutylamine)

- 768-94-5(Amantadine)

- 616-24-0(3-Aminopentane)

- 543-82-8(1,5-Dimethylhexylamine)

- 591-77-5(pentane-1,4-diamine)

- 1003-03-8(cyclopentanamine)

- 355377-26-3(2-isocyanopentane)

- 134420-07-8(Cycloheptyl isocyanide)

- 175278-38-3(4-Butyl-1-iodo-2-methylbenzene)

- 2224159-48-0(6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE

순결:99%

재다:25g

가격 ($):268.0